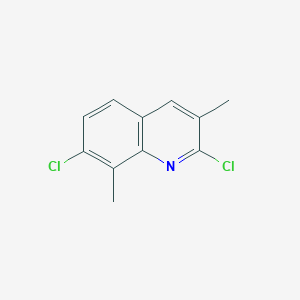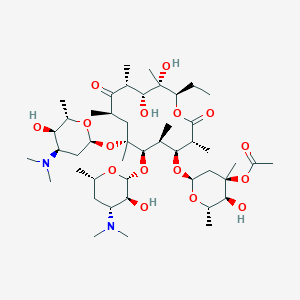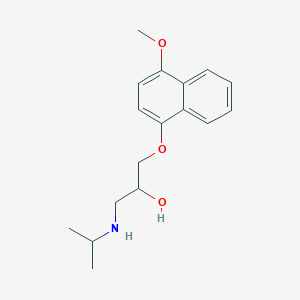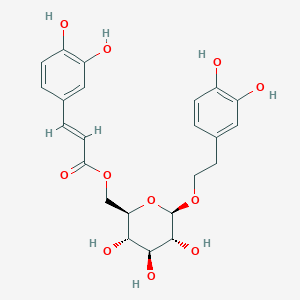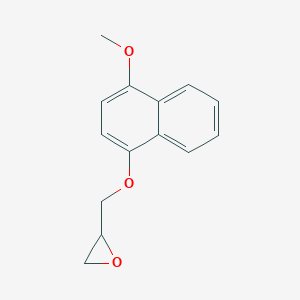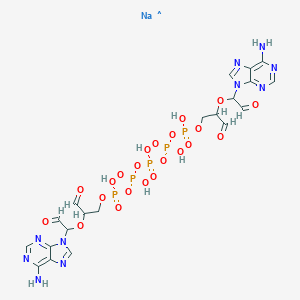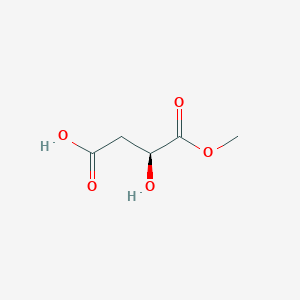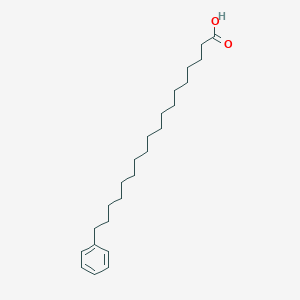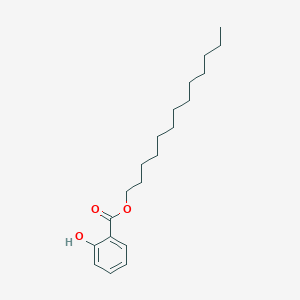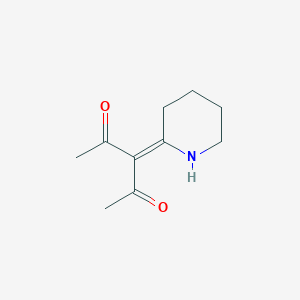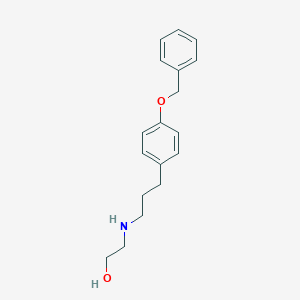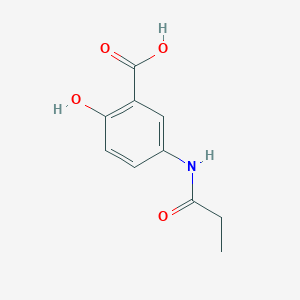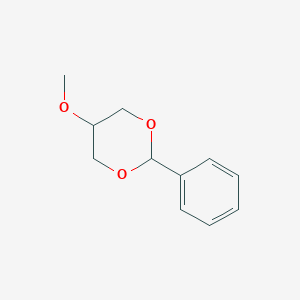
5-Methoxy-2-phenyl-1,3-dioxane
Descripción general
Descripción
5-Methoxy-2-phenyl-1,3-dioxane, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (ecstasy) and MDA (tenamfetamine). The chemical structure of MDP2P is similar to that of phenylacetone, which is a controlled substance in many countries. However, MDP2P is not a controlled substance and is readily available for research purposes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-phenyl-1,3-dioxane is not well understood. However, it is believed to act as a precursor to the synthesis of serotonin and dopamine in the brain. Serotonin and dopamine are neurotransmitters that are involved in the regulation of mood, appetite, and sleep.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methoxy-2-phenyl-1,3-dioxane are not well understood. However, it is believed to have stimulant and hallucinogenic effects similar to those of MDMA and MDA. It is also believed to have neurotoxic effects on the brain, although the extent of these effects is not clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxy-2-phenyl-1,3-dioxane has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other precursor chemicals. It is also easy to synthesize using various methods. However, 5-Methoxy-2-phenyl-1,3-dioxane has several limitations for lab experiments. It is a precursor to controlled substances such as MDMA and MDA, which may limit its availability in some countries. It is also a potential health hazard and requires careful handling and disposal.
Direcciones Futuras
Future research on 5-Methoxy-2-phenyl-1,3-dioxane should focus on its potential therapeutic effects in the treatment of psychological disorders such as PTSD, depression, and anxiety. It should also focus on the development of safer and more effective precursor chemicals for the synthesis of MDMA and MDA. Finally, future research should focus on the neurotoxic effects of 5-Methoxy-2-phenyl-1,3-dioxane and its potential long-term effects on the brain.
Aplicaciones Científicas De Investigación
5-Methoxy-2-phenyl-1,3-dioxane is used in scientific research for the synthesis of various drugs, including MDMA and MDA. MDMA is a popular recreational drug that is also being studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD) and other psychological disorders. MDA is also being studied for its potential therapeutic effects in the treatment of depression and anxiety.
Propiedades
Número CAS |
104216-84-4 |
|---|---|
Nombre del producto |
5-Methoxy-2-phenyl-1,3-dioxane |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-methoxy-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clave InChI |
VGRWLSCCYCJYST-UHFFFAOYSA-N |
SMILES |
COC1COC(OC1)C2=CC=CC=C2 |
SMILES canónico |
COC1COC(OC1)C2=CC=CC=C2 |
Otros números CAS |
104216-84-4 |
Sinónimos |
2-M-1,3-OOBG 2-O-methyl-1,3-O,O-benzylideneglycerol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


